molecular formula C14H16ClNO3 B502305 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol

Cat. No.: B502305
M. Wt: 281.73g/mol
InChI Key: XZFBDOANSMQHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with aminoethanol under controlled conditions, often using catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and phenyl-substituted amines, such as:

Uniqueness

What sets 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups on the phenyl ring, combined with the furan and aminoethanol moieties, makes this compound particularly versatile and valuable for various applications .

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73g/mol

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]ethanol

InChI

InChI=1S/C14H16ClNO3/c1-18-14-4-2-10(8-12(14)15)13-5-3-11(19-13)9-16-6-7-17/h2-5,8,16-17H,6-7,9H2,1H3

InChI Key

XZFBDOANSMQHKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl

Origin of Product

United States

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